1-(2,5-Dichlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene
Overview
Description
1-(2,5-Dichlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is an organic compound that features a complex aromatic structure It is characterized by the presence of dichlorophenoxy, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the dichlorophenoxy and trifluoromethylbenzene intermediates. One common method involves the nitration of 2,5-dichlorophenoxybenzene using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethyl group can be introduced through a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst such as aluminum chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at controlled temperatures.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 1-(2,5-Dichlorophenoxy)-2-amino-4-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dichlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar structure but lacks the nitro and phenoxy groups.
2-(2,5-Dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide: Contains a similar dichlorophenoxy and trifluoromethyl structure but with an acetamide group.
Uniqueness: 1-(2,5-Dichlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene is unique due to the combination of its dichlorophenoxy, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO3/c14-8-2-3-9(15)12(6-8)22-11-4-1-7(13(16,17)18)5-10(11)19(20)21/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCKMTNXCYRBEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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